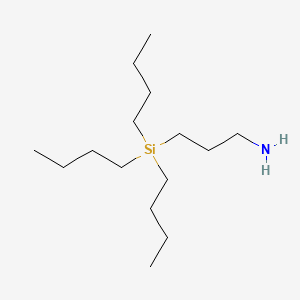
3-(Tributylsilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tributylsilyl)propan-1-amine is an organosilicon compound characterized by the presence of a tributylsilyl group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylsilyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-chloropropan-1-amine+tributylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tributylsilyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include substituted amines and amides.
Oxidation: Products include corresponding oxides or hydroxylamines.
Reduction: Products include reduced amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(Tributylsilyl)propan-1-amine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 3-(Tributylsilyl)propan-1-amine involves its interaction with specific molecular targets. The tributylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Diethylamino)propyl trimethoxysilane
Uniqueness
3-(Tributylsilyl)propan-1-amine is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and hydrophobicity are advantageous, such as in the stabilization of reactive intermediates and the modification of surface properties.
Eigenschaften
CAS-Nummer |
17907-98-1 |
|---|---|
Molekularformel |
C15H35NSi |
Molekulargewicht |
257.53 g/mol |
IUPAC-Name |
3-tributylsilylpropan-1-amine |
InChI |
InChI=1S/C15H35NSi/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16/h4-16H2,1-3H3 |
InChI-Schlüssel |
LUGKWMHQSJGTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


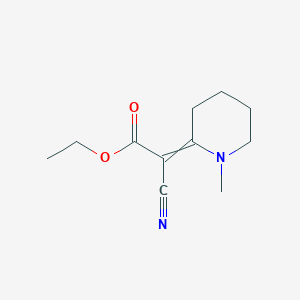
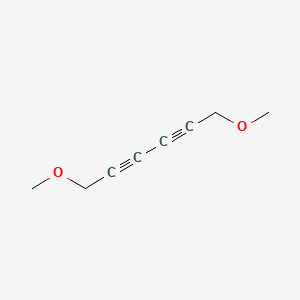

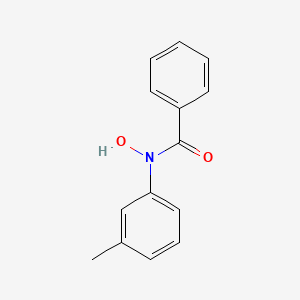

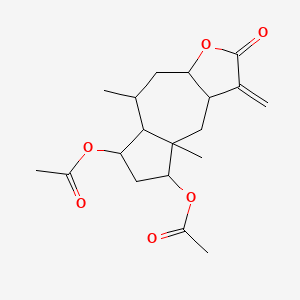
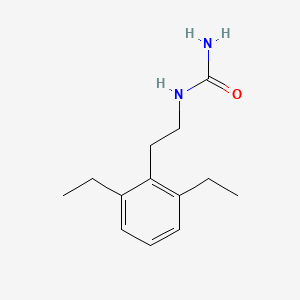

![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
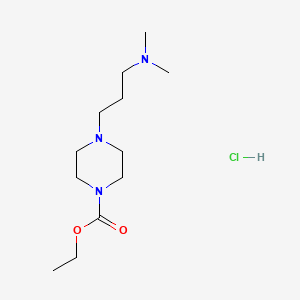
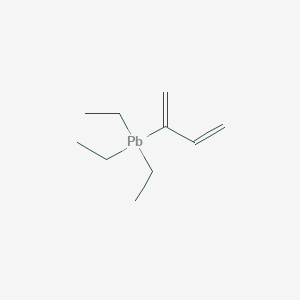
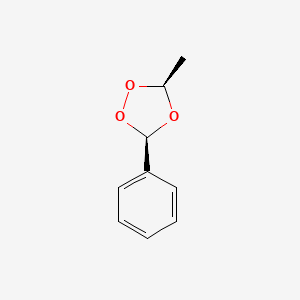

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
